2,2-Dibromo-1-methylcyclopropanecarboxylic acid
Overview
Description
2,2-Dibromo-1-methylcyclopropanecarboxylic acid is a chemical compound with the molecular formula C5H6Br2O2 . It has a molecular weight of 257.91 . The compound is typically in the form of an off-white solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H6Br2O2/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H,8,9)
. This code provides a specific textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 257.91 .Scientific Research Applications
Electrochemical Carbonylation
The electrochemical reductive carbonylation of 2,2-dibromo-1-carbomethoxy-l-methylcyclopropane, which involves NiII ions and CO, is a significant application. This process results in the formation of 2-Bromo 1-carbomethoxy-l-methylcyclopropane with cis-configuration of substituents upon direct carbonylation in certain cases, while ester or amide of I-carbomethoxy 1-methylcyclopropanecarboxylic acid are obtained in other scenarios. The presence of amine allows for milder conditions and results in a different ratio of stereoisomeric products (Yanilkin et al., 1996).
Synthesis and Reactions of Difunctional Dibromocyclopropanes
The synthesis of 2,2-dibromocyclopropane-1,1-dicarboxylic acids and their reactions is another key area of research. These substances, upon reaction with methyl lithium at low temperatures, lead to bromine–lithium exchange and subsequent reactions such as formal protonation to give monobromocyclopropanes or intramolecular cyclisation to produce substituted 3-oxabicyclo[3.1.0]hexane. This process demonstrates the utility of 2,2-dibromo-1-methylcyclopropanecarboxylic acid derivatives in organic synthesis (Baird et al., 2007).
Stereochemistry of Electroreductions
The stereochemistry of electroreductions of bromocyclopropanes, including derivatives of this compound, is an important area of study. The interactions between alkyl bromides and nitrogen cations during electroreduction are significant, affecting the cleavage of the carbon-halogen bond and leading to optically active products under specific conditions (Hazard et al., 1982).
Zinc/Iron-Mediated Ring Opening
Zinc and iron can be used for the ring opening of dibromocyclopropanes, including derivatives of this compound. This process involves catalytic amounts of zinc dibromide and iron powder, facilitating hetero-Diels–Alder reactions with electron-deficient aldehydes and imines. This application highlights the potential of this compound in synthetic chemistry (Puenner & Hilt, 2013).
Safety and Hazards
The safety information for 2,2-Dibromo-1-methylcyclopropanecarboxylic acid indicates that it may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
2,2-dibromo-1-methylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2O2/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIUEPZQJYZZPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374142 | |
Record name | 2,2-dibromo-1-methylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5365-21-9 | |
Record name | 2,2-dibromo-1-methylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid?
A: this compound is characterized by a cyclopropane ring substituted with two bromine atoms at the same carbon (geminal dibromo substitution), a methyl group, and a carboxylic acid functional group. Its crystal structure has been elucidated .
Q2: How does the solvolysis of this compound proceed in methanol?
A: The methanolysis of this compound can lead to different products depending on the reaction conditions. Research indicates that in the presence of silver ions, the reaction pathway is significantly influenced by the concentration of the acid and the specific silver salt used .
Q3: Can the solvolysis of this compound be controlled to favor specific product formation?
A: Yes, studies have demonstrated that selective formation of 4-Bromo-3-methyl-2(5H)-furanone can be achieved through the solvolysis of this compound under specific conditions .
Q4: Are there any structural analogues of this compound that have been studied?
A: Yes, 2,2-Dichloro-1-methylcyclopropanecarboxylic acid, a structural analogue where the bromine atoms are replaced with chlorine, has also been investigated. Its crystal structure, along with that of its derivative 2-(2,2-Dichloro-1-methyl-cyclopropyl)ethanoic acid, has been reported . This suggests potential for exploring structure-activity relationships within this class of compounds.
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